Cas no 520-14-9 (3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE)

520-14-9 structure
Productnaam:3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE
3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5,7-trihydroxychromen-4-one
- CANNABISCITRIN
- -(GLUCOPYRANOSYLOXY)-3,4&prime
- ,5,5&prime
- ,7-PENTAHYDROXYFLAVONE
- 3&prime
- 3,4',5,5',7-Pentahydroxyflavone 3'-glucoside
- Myricetin 3'-O-beta-D-glucopyranoside
- 3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE
- 4-18-00-03597 (Beilstein Handbook Reference)
- FS-8365
- AKOS040763772
- Q27145565
- 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl)-3,5,7-trihydroxy-
- DTXSID80199961
- Flavone, 3'-(glucopyranosyloxy)-3,4',5,5',7-pentahydroxy-
- 2,3-dihydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl beta-D-glucopyranoside
- Myricetin 3'-glucoside
- BRN 0069547
- CS-0138781
- 520-14-9
- CHEBI:75816
- 3'-(Glucopyranosyloxy)-3,4',5,5',7-pentahydroxyflavone
- HY-N7905
- 3'-(Glucopyranosyloxy)-3,4',5,5',7-pentahydroxy-Flavone
- DA-62027
-
- Inchi: InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)33-11-2-6(1-9(25)14(11)26)20-18(30)16(28)13-8(24)3-7(23)4-10(13)32-20/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1
- InChI-sleutel: ZJYAVUPWMNHHEU-GFOOFYSOSA-N
- LACHT: C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O
Berekende eigenschappen
- Exacte massa: 480.09039069g/mol
- Monoisotopische massa: 480.09039069g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 9
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 4
- Complexiteit: 789
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0
- Topologisch pooloppervlak: 227Ų
Experimentele eigenschappen
- Dichtheid: 1.883±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 245 º C (decomposition)
- Kookpunt: 498.46°C (rough estimate)
- Brekindex: 1.8000 (estimate)
- Oplosbaarheid: Very slightly soluble (0.86 g/l) (25 º C),
3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7009-5 mg |
CANNABISCITRIN |
520-14-9 | 98% | 5mg |
¥ 5,230 | 2023-07-11 | |
TargetMol Chemicals | TN7009-1 ml * 10 mm |
CANNABISCITRIN |
520-14-9 | 1 ml * 10 mm |
¥ 5330 | 2024-07-20 | ||
TargetMol Chemicals | TN7009-1 mL * 10 mM (in DMSO) |
CANNABISCITRIN |
520-14-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5330 | 2023-09-15 | |
TargetMol Chemicals | TN7009-5mg |
CANNABISCITRIN |
520-14-9 | 5mg |
¥ 5230 | 2024-07-20 | ||
ChemFaces | CFN95278-5mg |
Cannabiscitrin |
520-14-9 | >=98% | 5mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95278-5mg |
Cannabiscitrin |
520-14-9 | >=98% | 5mg |
$318 | 2021-07-22 |
3′-(GLUCOPYRANOSYLOXY)-3,4′,5,5′,7-PENTAHYDROXYFLAVONE Gerelateerde literatuur
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1. Crystallisation of oil-in-water emulsions. Amphiphile directed nucleation in aqueous emulsions of m-chloronitrobenzeneR. J. Davey,A. M. Hilton,J. Garside,M. de la Fuente,M. Edmondson,P. Rainsford J. Chem. Soc. Faraday Trans. 1996 92 1927
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Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
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